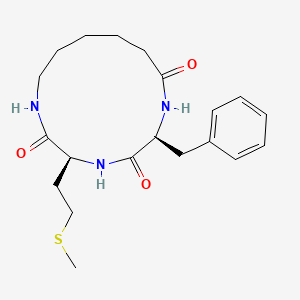
Cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.
Cyclization: The linear peptide is cyclized by forming a peptide bond between the terminal amino and carboxyl groups.
Industrial Production Methods
Industrial production of cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid) may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid) can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide or performic acid.
Reduction: Reduction of disulfide bonds (if present) can be achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic substitution reactions can occur at the epsilon-amino group of the epsilon-aminohexanoic acid residue.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), performic acid.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Reduced peptide with free thiol groups.
Substitution: Substituted peptide derivatives.
Aplicaciones Científicas De Investigación
Cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its potential as a bioactive peptide with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of novel materials and bioconjugates for various industrial applications.
Mecanismo De Acción
The mechanism of action of cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid) involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylalanine and methionine residues may contribute to binding affinity and specificity, while the epsilon-aminohexanoic acid residue can enhance stability and solubility. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to downstream effects on cellular processes .
Comparación Con Compuestos Similares
Cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid) can be compared with other cyclic peptides and amino acid derivatives:
Cyclo(phenylalanylglycyl-epsilon-aminohexanoic acid): Similar structure but with glycine instead of methionine, leading to different biological activity.
Cyclo(methionylglycyl-epsilon-aminohexanoic acid): Contains methionine and glycine, offering a different balance of hydrophobicity and reactivity.
Cyclo(phenylalanylmethionine-epsilon-aminooctanoic acid): Features a longer aliphatic chain, which may affect its solubility and interaction with biological targets.
Propiedades
Número CAS |
77052-97-2 |
|---|---|
Fórmula molecular |
C20H29N3O3S |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
(3S,6S)-6-benzyl-3-(2-methylsulfanylethyl)-1,4,7-triazacyclotridecane-2,5,8-trione |
InChI |
InChI=1S/C20H29N3O3S/c1-27-13-11-16-19(25)21-12-7-3-6-10-18(24)22-17(20(26)23-16)14-15-8-4-2-5-9-15/h2,4-5,8-9,16-17H,3,6-7,10-14H2,1H3,(H,21,25)(H,22,24)(H,23,26)/t16-,17-/m0/s1 |
Clave InChI |
QRMSNDYYMOKSDR-IRXDYDNUSA-N |
SMILES isomérico |
CSCC[C@H]1C(=O)NCCCCCC(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2 |
SMILES canónico |
CSCCC1C(=O)NCCCCCC(=O)NC(C(=O)N1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


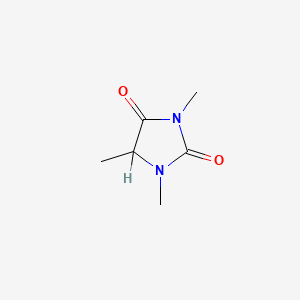
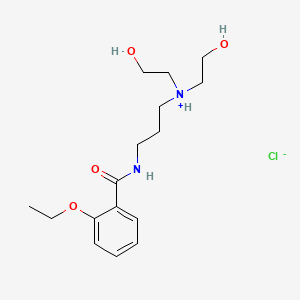
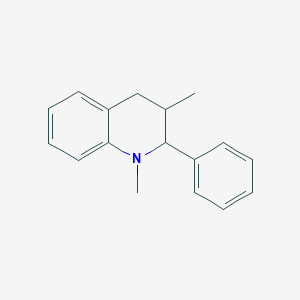
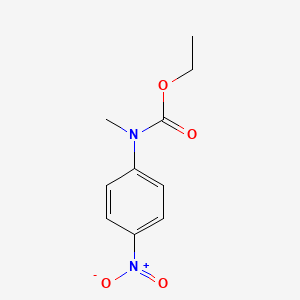
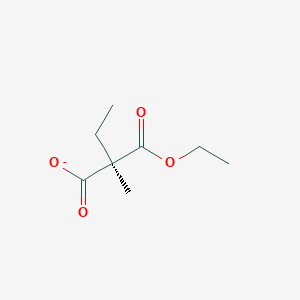

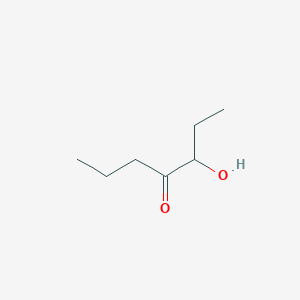

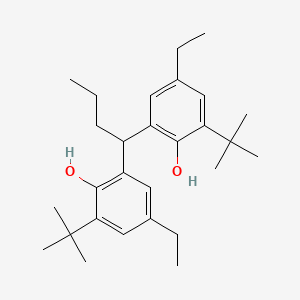
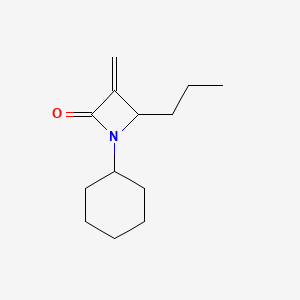
![Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide](/img/structure/B14437337.png)
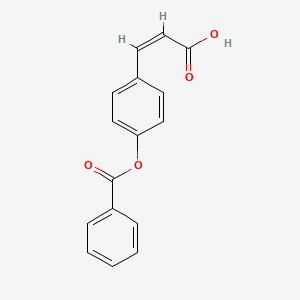

![1-(2,6-Dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14437357.png)
